(Z)-1-Ethoxy-2-(tributylstannyl)ethene
Overview
Description
(Z)-1-Ethoxy-2-(tributylstannyl)ethene: is an organotin compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an ethoxy group and a tributylstannyl group attached to an ethene backbone. Its unique structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Scientific Research Applications
Chemistry: In organic synthesis, (Z)-1-Ethoxy-2-(tributylstannyl)ethene is used as a reagent for the formation of carbon-carbon bonds. It is particularly useful in cross-coupling reactions, such as the Stille coupling, where it acts as a source of the ethoxyethene moiety.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials.
Safety and Hazards
Mechanism of Action
Target of Action
(Z)-1-Ethoxy-2-(tributylstannyl)ethene is a complex organotin compoundOrganotin compounds are generally known to interact with biological systems in various ways, such as inhibiting enzymes, disrupting cell membranes, and altering cellular processes .
Mode of Action
For instance, they can bind to proteins and other biomolecules, altering their structure and function
Biochemical Pathways
Organotin compounds can affect various biochemical pathways, depending on their specific structures and targets
Pharmacokinetics
Organotin compounds are generally known to have low water solubility and high lipid solubility, which can affect their absorption and distribution in the body . They can also be metabolized and excreted by the body, although the specific mechanisms can vary depending on the structure of the compound .
Result of Action
Organotin compounds can have various effects on cells, such as altering cell membrane integrity, disrupting cellular processes, and inducing cell death
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other chemicals can affect the stability and reactivity of the compound . Additionally, the bioavailability and toxicity of the compound can be influenced by factors such as the organism’s age, sex, and health status, as well as environmental conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
(Z)-1-Ethoxy-2-(tributylstannyl)ethene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in the synthesis of (+)-pleuromutilin, an antibiotic substance produced by the basidiomycetes Pleurotus mutilus . The compound’s tributylstannyl group facilitates its interaction with enzymes involved in the synthesis process, enhancing the efficiency of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. For example, its role in the synthesis of antibiotics like pleuromutilin suggests its potential impact on microbial cells, possibly affecting their growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The tributylstannyl group in the compound can form stable complexes with various enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The precise mechanism of action involves the formation of covalent bonds with target biomolecules, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the synthesis of specific biomolecules. At higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of organotin compounds can lead to toxicity, affecting various organs and systems in animal models . Therefore, careful dosage optimization is essential to harness the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s metabolic flux can influence the levels of various metabolites, thereby affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and identifying potential metabolic targets for therapeutic intervention .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as its concentration in specific areas may enhance or inhibit certain biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Ethoxy-2-(tributylstannyl)ethene typically involves the reaction of ethyl vinyl ether with tributyltin hydride in the presence of a radical initiator. The reaction proceeds via a radical addition mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 60-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-1-Ethoxy-2-(tributylstannyl)ethene can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of ethoxyethane derivatives.
Substitution: this compound is known to participate in substitution reactions, particularly in the presence of nucleophiles. This can lead to the replacement of the tributylstannyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in an inert atmosphere.
Substitution: Nucleophiles such as halides or alkoxides; reactions may require a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Various oxidized derivatives of the ethene backbone.
Reduction: Ethoxyethane derivatives.
Substitution: Compounds with different functional groups replacing the tributylstannyl group.
Comparison with Similar Compounds
(Z)-1-Methoxy-2-(tributylstannyl)ethene: Similar structure with a methoxy group instead of an ethoxy group.
(Z)-1-Ethoxy-2-(trimethylstannyl)ethene: Similar structure with a trimethylstannyl group instead of a tributylstannyl group.
(Z)-1-Ethoxy-2-(triethylstannyl)ethene: Similar structure with a triethylstannyl group instead of a tributylstannyl group.
Uniqueness: The uniqueness of (Z)-1-Ethoxy-2-(tributylstannyl)ethene lies in its combination of the ethoxy and tributylstannyl groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis. Compared to its analogs, the tributylstannyl group offers greater steric bulk, which can influence the selectivity and outcome of reactions.
Properties
CAS No. |
64724-29-4 |
---|---|
Molecular Formula |
C16H34OSn |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
tributyl-[(E)-2-ethoxyethenyl]stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
WARKYKQCOXTIAO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/OCC |
SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(Z)-1-Ethoxy-2-(tributylstannyl)ethene; Tributyl((Z)-2-ethoxyvinyl)stannane; cis-Tributyl(2-ethoxyvinyl)stannane; (Z)-Tributyl(2-ethoxyvinyl)stannane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in organic synthesis?
A1: this compound serves as a valuable reagent in palladium-catalyzed carbonylative coupling reactions. [, ] This compound reacts with iodobenzenes in the presence of carbon monoxide and a palladium catalyst, leading to the formation of α,β-unsaturated ketones. These ketones are important building blocks in the synthesis of various organic compounds, including heterocyclic systems like chromones and quinolinones.
Q2: Can you provide an example of how this compound has been used in the synthesis of a specific compound?
A2: Researchers successfully synthesized chromone, a heterocyclic compound with diverse biological activities, by employing this compound. [] They reacted 2-(methoxymethoxy)iodobenzene with this compound under a carbon monoxide atmosphere in the presence of a palladium catalyst. This carbonylative coupling reaction yielded a key intermediate which, upon further transformations, provided chromone. This example highlights the utility of this compound in constructing complex molecules.
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